4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide is a complex organic compound with significant potential in medicinal chemistry. Its molecular formula is , indicating a structure that includes a fluorine atom, multiple nitrogen atoms, and a furan moiety, which is often associated with biological activity. This compound is classified under the category of benzamides and pyridazines, which are known for their diverse pharmacological properties.
The compound can be sourced from various chemical suppliers, with ChemDiv listing it as a screening compound (Y044-1236) for drug discovery applications . The classification of this compound falls under organic compounds, specifically those containing heterocycles due to the presence of the furan and pyridazine rings.
The synthesis of 4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide typically involves multiple steps:
Technical details regarding the specific reagents and conditions used in each step would vary based on the desired yield and purity of the final product.
The molecular structure of 4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide can be depicted using structural formulas or 3D models. Key data includes:
O=C(CN(C(C=C1)=O)N=C1c(cc1)ccc1F)Nc(cc1F)cc(F)c1F .This structure highlights various functional groups that contribute to its chemical properties and potential biological activities.
4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide may undergo several chemical reactions:
These reactions are crucial for modifying the compound to enhance its bioactivity or to synthesize derivatives for further study.
The mechanism of action for 4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide may involve interactions with specific biological targets such as enzymes or receptors.
Data regarding specific targets or pathways affected by this compound would require empirical studies to elucidate its pharmacodynamics.
Relevant data from experimental analyses would provide insights into these properties.
4-fluoro-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}benzamide has potential applications in various scientific fields:
Continued research into this compound could reveal additional applications and enhance understanding of its therapeutic potential.
CAS No.: 146897-68-9
CAS No.: 31373-65-6
CAS No.: 463-82-1
CAS No.:
CAS No.: 62037-81-4